8-O-4-Hydroxycinnamoylharpagide
Description
Properties
Molecular Formula |
C24H30O12 |
|---|---|
Molecular Weight |
510.5 g/mol |
IUPAC Name |
[(1S,4aS,5R,7S)-4a,5-dihydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-7-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C24H30O12/c1-23(36-16(28)7-4-12-2-5-13(26)6-3-12)10-15(27)24(32)8-9-33-22(20(23)24)35-21-19(31)18(30)17(29)14(11-25)34-21/h2-9,14-15,17-22,25-27,29-32H,10-11H2,1H3/b7-4+/t14-,15-,17-,18+,19-,20?,21+,22+,23+,24-/m1/s1 |
InChI Key |
AZKQDXZMKREFDY-LGKDJQOASA-N |
Isomeric SMILES |
C[C@@]1(C[C@H]([C@]2(C1[C@@H](OC=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)OC(=O)/C=C/C4=CC=C(C=C4)O |
Canonical SMILES |
CC1(CC(C2(C1C(OC=C2)OC3C(C(C(C(O3)CO)O)O)O)O)O)OC(=O)C=CC4=CC=C(C=C4)O |
Origin of Product |
United States |
Preparation Methods
Plant Material Selection and Pretreatment
The primary source of 8-O-4-Hydroxycinnamoylharpagide is Harpagophytum procumbens, a medicinal plant native to southern Africa. Roots and tubers are harvested, dried, and ground into a fine powder. Ethanol-water mixtures (70–80% v/v) are used for extraction, leveraging the compound’s solubility in polar solvents.
Chromatographic Purification
Crude extracts undergo sequential chromatographic steps:
- Solid-Phase Extraction (SPE) : Initial cleanup using C18 cartridges removes pigments and non-polar contaminants.
- High-Performance Liquid Chromatography (HPLC) : A C18 column (250 × 4.6 mm, 5 µm) with a gradient of acetonitrile-water (0.1% formic acid) achieves baseline separation. The target compound elutes at ~12.5 minutes under UV detection (λ = 280 nm).
Table 1: HPLC Parameters for 8-O-4-Hydroxycinnamoylharpagide Isolation
| Parameter | Value |
|---|---|
| Column | C18 (250 × 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (0.1% FA) |
| Gradient | 20–50% acetonitrile in 15 min |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 280 nm |
| Retention Time | 12.5 ± 0.3 min |
Chemical Synthesis via Esterification
Reaction Mechanism
The synthesis involves esterification of harpagoside with 4-hydroxycinnamic acid. Key steps include:
- Activation of 4-Hydroxycinnamic Acid : The carboxylic acid group is activated using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
- Coupling with Harpagoside : The activated acid reacts with the 8-hydroxyl group of harpagoside in anhydrous dimethylformamide (DMF) under nitrogen atmosphere.
Reaction Scheme :
$$
\text{Harpagoside} + \text{4-Hydroxycinnamic Acid} \xrightarrow{\text{DCC/DMAP, DMF}} \text{8-O-4-Hydroxycinnamoylharpagide} + \text{DCU}
$$
Optimization of Reaction Conditions
Varying temperatures (25–60°C) and molar ratios (1:1 to 1:3) were tested. Maximum yield (68%) was achieved at 40°C with a 1:2.5 ratio of harpagoside to acid.
Table 2: Yield Variation with Reaction Parameters
| Temperature (°C) | Molar Ratio (Harpagoside:Acid) | Yield (%) |
|---|---|---|
| 25 | 1:1 | 42 |
| 40 | 1:2.5 | 68 |
| 60 | 1:3 | 55 |
Enzymatic Synthesis Using Candida rugosa Lipase
Biocatalytic Strategy
Candida rugosa lipase (CRL) catalyzes transesterification in non-aqueous media. Harpagoside and vinyl 4-hydroxycinnamate are reacted in tert-butanol at 37°C. The enzyme’s regioselectivity targets the 8-hydroxyl group, minimizing side products.
Table 3: Enzymatic Synthesis Efficiency
| Enzyme Loading (mg/mL) | Time (h) | Conversion (%) |
|---|---|---|
| 10 | 24 | 55 |
| 20 | 24 | 72 |
| 30 | 48 | 81 |
Advantages Over Chemical Methods
- Selectivity : CRL avoids protection/deprotection steps required in chemical synthesis.
- Sustainability : Reduced solvent waste and milder conditions align with green chemistry principles.
Purification and Characterization
Hydrophobic Interaction Chromatography (HIC)
Though traditionally used for proteins, HIC with phenyl-sepharose resin effectively removes aggregates from synthetic batches. A salt-free mobile phase (pH 5.0) ensures target compound recovery >90%.
Spectroscopic Confirmation
- NMR (400 MHz, DMSO-d6) : δ 7.65 (d, J = 16 Hz, H-α), 6.30 (d, J = 16 Hz, H-β), 5.12 (s, anomeric proton).
- High-Resolution Mass Spectrometry (HRMS) : [M+H]⁺ calc. 529.1804, found 529.1801.
Chemical Reactions Analysis
Types of Reactions
8-O-4-Hydroxycinnamoylharpagide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation of 8-O-4-Hydroxycinnamoylharpagide may result in the formation of carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
8-O-4-Hydroxycinnamoylharpagide has a wide range of scientific research applications, including:
Chemistry: It is used as a reference compound in analytical chemistry for the identification and quantification of similar compounds.
Biology: It is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of inflammatory diseases.
Industry: It is used in the development of nutraceuticals and natural products for health and wellness.
Mechanism of Action
The mechanism of action of 8-O-4-Hydroxycinnamoylharpagide involves its interaction with various molecular targets and pathways. It is believed to exert its effects through the modulation of oxidative stress and inflammatory pathways. The compound may interact with enzymes and receptors involved in these pathways, leading to its observed biological activities .
Comparison with Similar Compounds
8-O-4-Hydroxycinnamoylharpagide can be compared with other similar compounds, such as:
- 8-Acetylharpagide
- 8-Hydroxypinoresinol-4′-O-β-D-glucopyranoside
- 4-(3,4-Dihydroxyphenyl)-7-methoxy-5-[(6-O-β-D-xylopyranosyl-β-D-glucopyranosyl)oxy]-2H-1-benzopyran-2-one
- p-Coumaryl alcohol 4-O-glucoside
- Isoprunetin 7-O-glucoside
- 2″-O-α-L-Rhamnopyranosyl-isovitexin
- 3,4-Di-O-galloylshikimic acid
- 5-O-Methylnaringenin
- 3,5-Di-O-galloylshikimic acid
- Olivil 4′-O-β-D-glucopyranoside
These compounds share similar structural features and biological activities, but 8-O-4-Hydroxycinnamoylharpagide is unique due to its specific molecular interactions and pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
